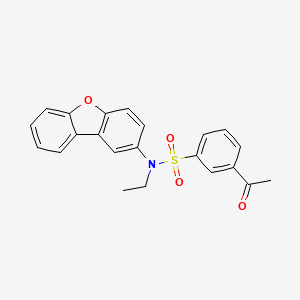![molecular formula C18H16F3N3O3S B7532572 N-[3-(3,4-dihydro-2H-pyrrol-5-ylsulfamoyl)phenyl]-2-(trifluoromethyl)benzamide](/img/structure/B7532572.png)
N-[3-(3,4-dihydro-2H-pyrrol-5-ylsulfamoyl)phenyl]-2-(trifluoromethyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[3-(3,4-dihydro-2H-pyrrol-5-ylsulfamoyl)phenyl]-2-(trifluoromethyl)benzamide, also known as TAK-659, is a potent and selective inhibitor of the protein kinase BTK (Bruton's tyrosine kinase). BTK plays a crucial role in the B-cell receptor (BCR) signaling pathway, which is essential for the survival and proliferation of B-cells. TAK-659 has shown promising results in preclinical studies as a potential treatment for B-cell malignancies.
Mécanisme D'action
N-[3-(3,4-dihydro-2H-pyrrol-5-ylsulfamoyl)phenyl]-2-(trifluoromethyl)benzamide inhibits BTK by binding to the enzyme's active site, thereby preventing the phosphorylation of downstream signaling molecules in the BCR pathway. This results in the inhibition of B-cell proliferation and survival, leading to the induction of apoptosis (programmed cell death) in B-cell malignancies.
Biochemical and physiological effects:
N-[3-(3,4-dihydro-2H-pyrrol-5-ylsulfamoyl)phenyl]-2-(trifluoromethyl)benzamide has been shown to selectively inhibit BTK, with minimal off-target effects on other kinases. In preclinical studies, N-[3-(3,4-dihydro-2H-pyrrol-5-ylsulfamoyl)phenyl]-2-(trifluoromethyl)benzamide has been found to induce apoptosis in B-cell malignancies, as well as inhibit tumor growth and metastasis. N-[3-(3,4-dihydro-2H-pyrrol-5-ylsulfamoyl)phenyl]-2-(trifluoromethyl)benzamide has also been shown to enhance the activity of other anti-cancer therapies, such as venetoclax and rituximab.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of N-[3-(3,4-dihydro-2H-pyrrol-5-ylsulfamoyl)phenyl]-2-(trifluoromethyl)benzamide is its selectivity for BTK, which reduces the risk of off-target effects and toxicity. However, the limited availability of N-[3-(3,4-dihydro-2H-pyrrol-5-ylsulfamoyl)phenyl]-2-(trifluoromethyl)benzamide and the lack of clinical data on its safety and efficacy in humans are some of the limitations for lab experiments.
Orientations Futures
There are several future directions for the development of N-[3-(3,4-dihydro-2H-pyrrol-5-ylsulfamoyl)phenyl]-2-(trifluoromethyl)benzamide as a potential therapy for B-cell malignancies. These include:
1. Clinical trials to evaluate the safety and efficacy of N-[3-(3,4-dihydro-2H-pyrrol-5-ylsulfamoyl)phenyl]-2-(trifluoromethyl)benzamide in humans.
2. Combination studies with other anti-cancer therapies, such as venetoclax, rituximab, and checkpoint inhibitors.
3. Exploration of the potential use of N-[3-(3,4-dihydro-2H-pyrrol-5-ylsulfamoyl)phenyl]-2-(trifluoromethyl)benzamide in other B-cell disorders, such as autoimmune diseases and graft-versus-host disease.
4. Development of more potent and selective BTK inhibitors based on the structure of N-[3-(3,4-dihydro-2H-pyrrol-5-ylsulfamoyl)phenyl]-2-(trifluoromethyl)benzamide.
In conclusion, N-[3-(3,4-dihydro-2H-pyrrol-5-ylsulfamoyl)phenyl]-2-(trifluoromethyl)benzamide is a promising BTK inhibitor with potent anti-tumor activity in preclinical models of B-cell malignancies. Further research is needed to evaluate its safety and efficacy in humans and explore its potential use in other B-cell disorders.
Méthodes De Synthèse
The synthesis of N-[3-(3,4-dihydro-2H-pyrrol-5-ylsulfamoyl)phenyl]-2-(trifluoromethyl)benzamide involves several steps, starting from commercially available starting materials. The key intermediate is 3-(3,4-dihydro-2H-pyrrol-5-ylsulfamoyl)phenylboronic acid, which is obtained by reacting 3-(3,4-dihydro-2H-pyrrol-5-yl)aniline with boronic acid in the presence of a palladium catalyst. This intermediate is then coupled with 2-(trifluoromethyl)benzoyl chloride to yield N-[3-(3,4-dihydro-2H-pyrrol-5-ylsulfamoyl)phenyl]-2-(trifluoromethyl)benzamide.
Applications De Recherche Scientifique
N-[3-(3,4-dihydro-2H-pyrrol-5-ylsulfamoyl)phenyl]-2-(trifluoromethyl)benzamide has been extensively studied in preclinical models of B-cell malignancies, including chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and diffuse large B-cell lymphoma (DLBCL). In these studies, N-[3-(3,4-dihydro-2H-pyrrol-5-ylsulfamoyl)phenyl]-2-(trifluoromethyl)benzamide has shown potent anti-tumor activity, both as a single agent and in combination with other therapies.
Propriétés
IUPAC Name |
N-[3-(3,4-dihydro-2H-pyrrol-5-ylsulfamoyl)phenyl]-2-(trifluoromethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16F3N3O3S/c19-18(20,21)15-8-2-1-7-14(15)17(25)23-12-5-3-6-13(11-12)28(26,27)24-16-9-4-10-22-16/h1-3,5-8,11H,4,9-10H2,(H,22,24)(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNFCVIDCVOMCCN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=NC1)NS(=O)(=O)C2=CC=CC(=C2)NC(=O)C3=CC=CC=C3C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16F3N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(1,1-Dioxothiolan-3-yl)-1-ethyl-3-[(3-fluoro-4-imidazol-1-ylphenyl)methyl]urea](/img/structure/B7532499.png)
![N-[(3-fluoro-4-imidazol-1-ylphenyl)methyl]-4-[(3-methyl-1,2-oxazol-5-yl)methyl]piperazine-1-carboxamide](/img/structure/B7532503.png)
![1-benzyl-N-[[4-(carbamoylamino)phenyl]methyl]piperidine-4-carboxamide](/img/structure/B7532505.png)
![2-[[2-[4-(dimethylsulfamoyl)anilino]-2-oxoethyl]amino]-N-(2-phenylethyl)benzamide](/img/structure/B7532516.png)


![3-[(1-Benzylpiperidin-4-yl)methyl]-1-(furan-2-ylmethyl)-1-methylurea](/img/structure/B7532537.png)
![1-[(3-Fluoro-4-imidazol-1-ylphenyl)methyl]-3-[(3-hydroxy-4-methoxyphenyl)methyl]urea](/img/structure/B7532542.png)
![1-[(1-Benzylpiperidin-4-yl)methyl]-3-(1-hydroxybutan-2-yl)urea](/img/structure/B7532548.png)
![4-[[(1-Benzylpiperidin-4-yl)methylcarbamoylamino]methyl]benzamide](/img/structure/B7532555.png)
![1-[(3-fluoro-4-imidazol-1-ylphenyl)methyl]-3-[(1R,2S)-2-hydroxy-2,3-dihydro-1H-inden-1-yl]urea](/img/structure/B7532557.png)
![3-[(3-Fluoro-4-imidazol-1-ylphenyl)methyl]-1-methyl-1-[(2-methylfuran-3-yl)methyl]urea](/img/structure/B7532559.png)

